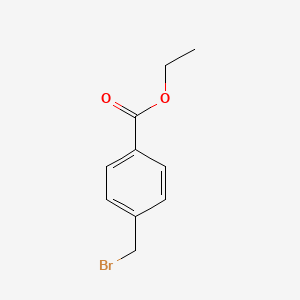
Ethyl 4-(bromomethyl)benzoate
Cat. No. B1268730
Key on ui cas rn:
26496-94-6
M. Wt: 243.1 g/mol
InChI Key: TWQLMAJROCNXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06103926
Procedure details


An ethyl 4-methylbenzoate (EMB) solution (1134 g in chlorobenzene (CB), ~43 wt. %, 2.93 mol) was charged into a 2-Liter round bottomed flask equipped with mechanical stirrer (300 RPM stirring rate) and a cooling condenser, and heated. The temperature controller was set at 140° C., and a scrubber was connected to the condenser. Liquid bromine (275 g, 1.72 mol or ~59 mol %, Aldrich, 99.5+%, A.C.S. reagent) was fed via Viton tubings, and the bromine feed rate was adjusted to 1.00 mL/minute for the first 30 mol % of bromine and then to 0.50 mL/minute for the rest of the addition at 140° C. Heating and stirring was continued for a few minutes after all bromine was added and the hot mixture was purged with nitrogen for 20 minutes, then allowed to cool to obtain 1183 g crude reaction mixture (some materials were used for routine analysis). The GC wt. % analysis of the crude reaction mixture indicated the following:


[Compound]
Name
Viton
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[Br:13]Br>>[Br:13][CH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1134 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C(=O)OCC)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
275 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Three
[Compound]
|
Name
|
Viton
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
(300 RPM stirring rate) and a cooling condenser
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was set at 140° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to 0.50 mL/minute for the rest of the addition at 140° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for a few minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the hot mixture was purged with nitrogen for 20 minutes
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 1183 g crude
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture (some materials
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The GC wt. % analysis of the crude reaction mixture
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrCC1=CC=C(C(=O)OCC)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
